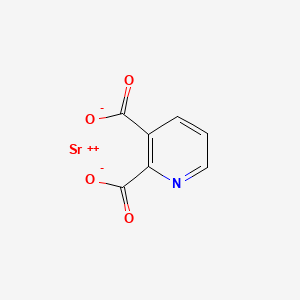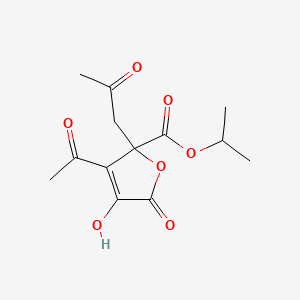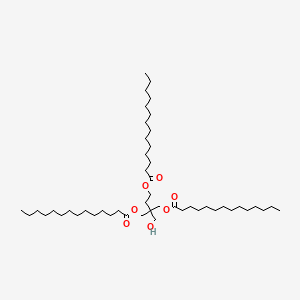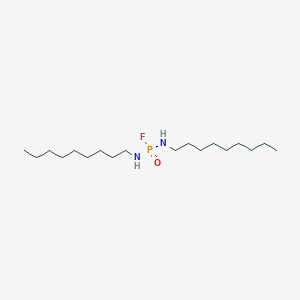
1,2,3,4,4a,7,8,8a-Octahydro-2,4a,5,8a-tetramethyl-1-naphthol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,2,3,4,4a,7,8,8a-Octahydro-2,4a,5,8a-tetramethyl-1-naphthol is a complex organic compound with the molecular formula C15H26O It is a derivative of naphthol, characterized by its octahydro structure and multiple methyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,2,3,4,4a,7,8,8a-Octahydro-2,4a,5,8a-tetramethyl-1-naphthol typically involves the hydrogenation of naphthol derivatives under specific conditions. One common method includes the catalytic hydrogenation of 1-naphthol in the presence of a palladium catalyst. The reaction is carried out under high pressure and temperature to achieve the desired octahydro structure.
Industrial Production Methods
Industrial production of this compound often employs continuous flow reactors to maintain consistent reaction conditions and high yield. The use of advanced catalytic systems and optimized reaction parameters ensures efficient production on a large scale.
Chemical Reactions Analysis
Types of Reactions
1,2,3,4,4a,7,8,8a-Octahydro-2,4a,5,8a-tetramethyl-1-naphthol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can further hydrogenate the compound, altering its structure and properties.
Substitution: It can undergo substitution reactions, where functional groups are replaced by other atoms or groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas in the presence of a palladium or platinum catalyst is typically used.
Substitution: Halogenating agents like chlorine or bromine can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce more saturated hydrocarbons.
Scientific Research Applications
1,2,3,4,4a,7,8,8a-Octahydro-2,4a,5,8a-tetramethyl-1-naphthol has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: Research studies explore its potential biological activities and interactions with biomolecules.
Medicine: Investigations into its pharmacological properties and potential therapeutic uses are ongoing.
Industry: It is utilized in the production of fragrances, flavors, and other industrial chemicals.
Mechanism of Action
The mechanism by which 1,2,3,4,4a,7,8,8a-Octahydro-2,4a,5,8a-tetramethyl-1-naphthol exerts its effects involves interactions with specific molecular targets and pathways. Its structure allows it to bind to certain receptors or enzymes, modulating their activity. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 1-Naphthalenol, 1,2,3,4,4a,7,8,8a-octahydro-1,6-dimethyl-4-(1-methylethyl)-
- Tetramethyl acetyloctahydronaphthalenes
- 4a,8-Dimethyl-2-(prop-1-en-2-yl)-1,2,3,4,4a,5,6,7-octahydronaphthalene
Uniqueness
1,2,3,4,4a,7,8,8a-Octahydro-2,4a,5,8a-tetramethyl-1-naphthol is unique due to its specific octahydro structure and multiple methyl groups, which confer distinct chemical properties and reactivity
Properties
CAS No. |
84788-09-0 |
|---|---|
Molecular Formula |
C14H24O |
Molecular Weight |
208.34 g/mol |
IUPAC Name |
2,4a,5,8a-tetramethyl-1,2,3,4,7,8-hexahydronaphthalen-1-ol |
InChI |
InChI=1S/C14H24O/c1-10-7-9-13(3)11(2)6-5-8-14(13,4)12(10)15/h6,10,12,15H,5,7-9H2,1-4H3 |
InChI Key |
VCSSFFKXSFZXOA-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCC2(C(=CCCC2(C1O)C)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



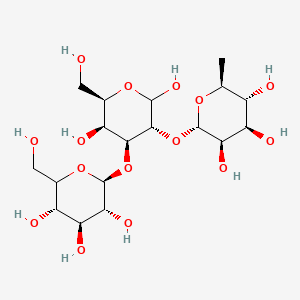
![2-[(2-Ethoxyethyl)amino]-1,4-dihydroxyanthraquinone](/img/structure/B12680583.png)

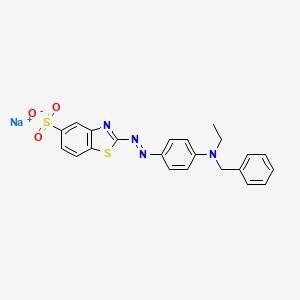
![2-[[(1,2-Benzisothiazol-3-yloxy)methyl]cyclohexylamino]ethanol](/img/structure/B12680603.png)

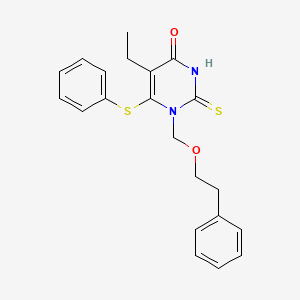

![N2-[2-[[2-(Dodecylamino)ethyl]amino]ethyl]-L-asparagine](/img/structure/B12680622.png)
